molecular formula C20H25N3O B12619904 {4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone CAS No. 918481-92-2

{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone

Cat. No.: B12619904
CAS No.: 918481-92-2
M. Wt: 323.4 g/mol
InChI Key: ABFSCDXYDLSPQK-UHFFFAOYSA-N
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Description

{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone is a complex organic compound that features a naphthalene ring, a piperazine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the naphthalene ring can yield naphthoquinone derivatives, while substitution reactions can produce a variety of halogenated or alkylated products .

Scientific Research Applications

Chemistry

In chemistry, {4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest. Studies have shown that derivatives of this compound exhibit significant biological activities, including antimicrobial and anticancer properties .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in materials science, such as the creation of polymers and nanomaterials .

Mechanism of Action

The mechanism of action of {4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with microbial enzymes can inhibit their function, resulting in antimicrobial activity. Similarly, its binding to cancer cell receptors can induce apoptosis, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-yl(pyrrolidin-1-yl)methanone: This compound shares a similar structure but lacks the piperazine ring.

    Piperazin-1-yl(pyrrolidin-1-yl)methanone: This compound contains both the piperazine and pyrrolidine rings but lacks the naphthalene moiety.

Uniqueness

The uniqueness of {4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone lies in its combination of three distinct ring systems. This structural complexity allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.

Properties

CAS No.

918481-92-2

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

IUPAC Name

[4-(naphthalen-2-ylmethyl)piperazin-1-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C20H25N3O/c24-20(22-9-3-4-10-22)23-13-11-21(12-14-23)16-17-7-8-18-5-1-2-6-19(18)15-17/h1-2,5-8,15H,3-4,9-14,16H2

InChI Key

ABFSCDXYDLSPQK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)N2CCN(CC2)CC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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